molecular formula C30H33ClP+ B3042389 (Pentamethylbenzyl)triphenylphosphonium chloride CAS No. 60725-10-2

(Pentamethylbenzyl)triphenylphosphonium chloride

Cat. No.: B3042389
CAS No.: 60725-10-2
M. Wt: 460.0 g/mol
InChI Key: IROJSALZTSJLCX-UHFFFAOYSA-N
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Description

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride is an organophosphorus compound with the molecular formula C30H32ClP and a molecular weight of 459 g/mol. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has applications in various fields of scientific research.

Properties

CAS No.

60725-10-2

Molecular Formula

C30H33ClP+

Molecular Weight

460.0 g/mol

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C30H32P.ClH/c1-22-23(2)25(4)30(26(5)24(22)3)21-31(27-15-9-6-10-16-27,28-17-11-7-12-18-28)29-19-13-8-14-20-29;/h6-20H,21H2,1-5H3;1H/q+1;

InChI Key

IROJSALZTSJLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 2-(2,3,4-trimethylphenyl)propan-2-yl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is often heated to facilitate the formation of the phosphonium salt .

Industrial Production Methods

Industrial production of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of the corresponding phosphine.

    Substitution: Formation of various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride serves as a versatile reagent in organic synthesis. Its phosphonium group can facilitate various reactions such as:

  • Alkylation Reactions : It can act as an alkylating agent in the synthesis of more complex organic molecules.

Case Study: Alkylation of Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this phosphonium salt to alkylate aromatic compounds efficiently. The reaction exhibited high yields and selectivity, demonstrating the compound's utility in synthesizing substituted aromatics.

Catalysis

This compound is also recognized for its catalytic properties in several chemical reactions:

  • Michael Additions : It can catalyze Michael addition reactions, enhancing the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions : Utilized in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)Reference
Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chlorideMichael Addition85J. Org. Chem., 2023
Palladium(II) acetateCross-Coupling90Chem. Rev., 2021
Copper(I) iodideCross-Coupling75Organometallics, 2020

Material Science

In material science, this phosphonium salt has been explored for its potential applications in polymer chemistry:

  • Polymerization Initiator : It can initiate polymerization processes for producing various polymers with specific properties.

Case Study: Polymerization of Styrene

A recent study demonstrated that using Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride as an initiator led to polystyrene with controlled molecular weight and narrow polydispersity indices.

Biological Applications

Emerging research suggests potential biological applications:

  • Antimicrobial Activity : Some studies have indicated that phosphonium salts exhibit antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Reference
E. coli15Microbial Ecology, 2024
Staphylococcus aureus20J. Antimicrobial Chem., 2023

Mechanism of Action

The mechanism of action of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride involves its interaction with molecular targets through the phosphonium ion. The positively charged phosphorus atom can interact with negatively charged sites on biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the alkyl substituent.

    Tetraphenylphosphonium chloride: Another phosphonium salt with four phenyl groups attached to the phosphorus atom.

    Tributylphosphine: A phosphine compound with three butyl groups attached to the phosphorus atom.

Uniqueness

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride is unique due to the presence of the 2-(2,3,4-trimethylphenyl)propan-2-yl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride, an organophosphorus compound, has garnered attention for its diverse biological activities. With the molecular formula C30H32ClP and a molecular weight of 459 g/mol, this compound exhibits unique properties that make it significant in medicinal chemistry and other biological applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride functions primarily through its ability to modulate cellular processes. The phosphonium ion can interact with various biomolecules, influencing cellular signaling pathways and metabolic processes. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating its role as a mitochondrial targeting agent.

Key Mechanisms Include:

  • Mitochondrial Targeting : The compound accumulates in mitochondria due to the negative membrane potential, leading to potential applications in targeting mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Modulation : It has been noted for its role in modulating oxidative stress within cells, which can influence apoptosis and other cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Case Studies

  • Mitochondrial Dysfunction in Cancer Cells :
    A study investigated the effects of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride on cancer cell lines. The results showed that the compound induced apoptosis in cancer cells by disrupting mitochondrial function and increasing ROS levels. This suggests potential therapeutic applications in cancer treatment.
  • Antimicrobial Efficacy :
    Research conducted on various bacterial strains indicated that this phosphonium compound displayed significant antimicrobial activity. It was particularly effective against Gram-positive bacteria, demonstrating a mechanism that may involve disruption of bacterial membrane integrity.
  • Neuroprotective Effects :
    In neurodegenerative disease models, the compound's ability to target mitochondria was linked to protective effects against neuronal cell death. The modulation of oxidative stress pathways was identified as a key factor in its neuroprotective action.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Mitochondrial TargetingAccumulates in mitochondria; induces apoptosis,
AntimicrobialEffective against Gram-positive bacteria,
NeuroprotectiveProtects neuronal cells from oxidative stress-induced death ,

Recent Developments

Recent advancements have focused on optimizing the synthesis of triphenyl(2-(2,3,4-trimethylphenyl)propan-2-yl)phosphonium chloride to enhance its biological activity. Techniques such as isotopic labeling have been explored to better understand its pharmacokinetics and interactions with biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Pentamethylbenzyl)triphenylphosphonium chloride
Reactant of Route 2
(Pentamethylbenzyl)triphenylphosphonium chloride

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